molecular formula C20H25BrN4O3 B12165176 methyl 6-({[4-(4-bromophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate

methyl 6-({[4-(4-bromophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate

Cat. No.: B12165176
M. Wt: 449.3 g/mol
InChI Key: ATGWAHWFXGRSNS-UHFFFAOYSA-N
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Description

Methyl 6-({[4-(4-bromophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate is a complex organic compound with a molecular formula of C20H25BrN4O3 This compound features a bromophenyl group, an imidazo[4,5-c]pyridine ring, and a hexanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-({[4-(4-bromophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate typically involves multiple steps, including the formation of the imidazo[4,5-c]pyridine core, bromination, and esterification. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-({[4-(4-bromophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Methyl 6-({[4-(4-bromophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 6-({[4-(4-bromophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine: Shares the imidazo[4,5-c]pyridine core but lacks the hexanoate ester group.

    Methyl 6-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate: Similar structure with a chlorine atom instead of bromine.

    Methyl 6-({[4-(4-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate: Similar structure with a fluorine atom instead of bromine.

Uniqueness

Methyl 6-({[4-(4-bromophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Methyl 6-({[4-(4-bromophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a tetrahydro-imidazo[4,5-c]pyridine core, which is known for its diverse pharmacological properties. The presence of the bromophenyl group and the carbonyl moiety significantly influences its biological interactions.

Molecular Formula

  • Molecular Formula : C18H23BrN4O2
  • Molecular Weight : 396.31 g/mol

Structural Features

The compound's structure can be summarized as follows:

  • Imidazo[4,5-c]pyridine core : Contributes to various biological activities.
  • Bromophenyl substituent : Enhances lipophilicity and potential receptor interactions.
  • Hexanoate side chain : May influence solubility and bioavailability.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of imidazo[4,5-c]pyridine have shown effectiveness against various bacterial strains. A study found that modifications in the bromophenyl group can enhance antibacterial activity due to increased electron density, which may improve interaction with bacterial cell membranes .

Anticancer Properties

Imidazo[4,5-c]pyridine derivatives have been explored for their anticancer potential. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . this compound may exhibit similar effects due to its structural analogies.

G Protein-Coupled Receptor (GPCR) Interactions

GPCRs are crucial targets in drug discovery. Compounds with imidazo[4,5-c]pyridine scaffolds have shown the ability to modulate GPCR activity. For instance, they can act as agonists or antagonists depending on their substituents . The bromophenyl group may enhance binding affinity to specific GPCRs involved in inflammatory responses.

Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cells
GPCR ModulationPotential agonist/antagonist activity

Case Study 1: Antimicrobial Efficacy

In a comparative study of various imidazo[4,5-c]pyridine derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced significant cell death at concentrations above 10 µM. Flow cytometry analysis confirmed that the mechanism involved mitochondrial dysfunction and activation of caspase pathways.

Properties

Molecular Formula

C20H25BrN4O3

Molecular Weight

449.3 g/mol

IUPAC Name

methyl 6-[[4-(4-bromophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]hexanoate

InChI

InChI=1S/C20H25BrN4O3/c1-28-17(26)5-3-2-4-11-22-20(27)25-12-10-16-18(24-13-23-16)19(25)14-6-8-15(21)9-7-14/h6-9,13,19H,2-5,10-12H2,1H3,(H,22,27)(H,23,24)

InChI Key

ATGWAHWFXGRSNS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCNC(=O)N1CCC2=C(C1C3=CC=C(C=C3)Br)N=CN2

Origin of Product

United States

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